molecular formula C20H23ClN4O2 B2495091 (E)-3-(1-(3-(2-chlorophenyl)acryloyl)piperidin-4-yl)-4-cyclopropyl-1-methyl-1H-1,2,4-triazol-5(4H)-one CAS No. 1798395-87-5

(E)-3-(1-(3-(2-chlorophenyl)acryloyl)piperidin-4-yl)-4-cyclopropyl-1-methyl-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B2495091
CAS No.: 1798395-87-5
M. Wt: 386.88
InChI Key: IXXBLHVWOGJMLR-RMKNXTFCSA-N
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Description

(E)-3-(1-(3-(2-chlorophenyl)acryloyl)piperidin-4-yl)-4-cyclopropyl-1-methyl-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C20H23ClN4O2 and its molecular weight is 386.88. The purity is usually 95%.
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Biological Activity

(E)-3-(1-(3-(2-chlorophenyl)acryloyl)piperidin-4-yl)-4-cyclopropyl-1-methyl-1H-1,2,4-triazol-5(4H)-one is a complex organic compound with potential therapeutic applications. Its unique structure combines various pharmacologically relevant moieties, including a piperidine ring and a triazole core, which may contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular formula of the compound is C20H23ClN4O2C_{20}H_{23}ClN_{4}O_{2}, with a molecular weight of 386.9 g/mol. The structural representation highlights critical functional groups that may influence its biological interactions.

PropertyValue
Molecular FormulaC₁₈H₂₃ClN₄O₂
Molecular Weight386.9 g/mol
CAS Number1798395-87-5

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available piperidine derivatives and chlorophenyl acrylates. The synthetic pathway may include reactions such as acylation and cyclization to form the triazole ring.

Antimicrobial Properties

Research has indicated that compounds with similar structures exhibit significant antimicrobial activity. A study evaluated the antimicrobial efficacy of various derivatives and found that modifications in the piperidine and triazole components could enhance their antibacterial properties against Gram-positive and Gram-negative bacteria .

Anticancer Activity

The compound's potential as an anticancer agent has been explored in several studies. For instance, derivatives containing similar piperidine structures have shown promising results in inhibiting cancer cell proliferation across various cell lines, including MCF7 (breast cancer) and HEPG2 (liver cancer) cells. The mechanism often involves the induction of apoptosis and inhibition of key signaling pathways associated with tumor growth .

Table 1: Anticancer Activity Data

Cell LineIC₅₀ (µM)Reference
MCF72.36
HEPG21.95
SW11160.96

The proposed mechanisms for the biological activity of this compound include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as EGFR and Src kinase, which are critical in cancer progression .
  • Induction of Apoptosis : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to cell death .

Case Studies

A notable case study involved the evaluation of a derivative of this compound in a preclinical model for its anticancer effects. The study demonstrated significant tumor reduction in treated groups compared to controls, indicating its potential as a therapeutic agent .

Properties

IUPAC Name

5-[1-[(E)-3-(2-chlorophenyl)prop-2-enoyl]piperidin-4-yl]-4-cyclopropyl-2-methyl-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN4O2/c1-23-20(27)25(16-7-8-16)19(22-23)15-10-12-24(13-11-15)18(26)9-6-14-4-2-3-5-17(14)21/h2-6,9,15-16H,7-8,10-13H2,1H3/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXXBLHVWOGJMLR-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(C(=N1)C2CCN(CC2)C(=O)C=CC3=CC=CC=C3Cl)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)N(C(=N1)C2CCN(CC2)C(=O)/C=C/C3=CC=CC=C3Cl)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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